![molecular formula C22H24N2O4 B2637413 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one CAS No. 896080-38-9](/img/structure/B2637413.png)
6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 6-Hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one, has a molecular formula of C23H26N2O4 . It is a complex organic molecule with potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, such as hydroxy groups, a piperazine ring, and a benzofuran ring . The exact structure can be determined using techniques like 1H-NMR, 13C-NMR, FT-IR, and EI-MS .Physical And Chemical Properties Analysis
This compound has a molecular weight of 394.5 g/mol. It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 5 rotatable bonds. Its topological polar surface area is 73.2 Ų .Aplicaciones Científicas De Investigación
Anti-Proliferative Activities
This compound, as part of a group of synthesized chromene and quinoline conjugates, was evaluated for its cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Several compounds in this group exhibited significant anti-proliferative activities, with a noted structure-activity relationship indicating that chromene and quinoline moieties, when attached with pyrimide and piperazine moieties, enhance these activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial Activity
The compound, as part of novel thiazolidinone derivatives synthesized from intermediates like chromen-2-one, has been evaluated for antimicrobial activities. These compounds showed significant antimicrobial activity against a range of bacteria and fungi (Patel, Kumari, & Patel, 2012).
Anticonvulsant and Antimicrobial Activities
In a study where 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives were synthesized, the focus was on evaluating their potential anticonvulsant activity. The study found that certain compounds showed protective effects against maximal electroshock seizures, and also displayed antimicrobial activities against various bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).
Synthesis and Antibacterial Study
In another study, compounds including 6-(2-oxo-3-[(4-arylpiperazino)carbonyl]-2H-6-chromenyl-methyl)-3-[(4-arylpiperazino)carbonyl]-2H-2-chromenone were synthesized and tested for their antibacterial activity against human pathogenic strains. Certain compounds exhibited potent inhibitory activity towards all tested bacterial strains (Nagaraj, Srinivas, Naik, & Neelofer, 2019).
Anticancer Properties
This compound, as a part of newly substituted chromene derivatives, displayed potential analgesic and anticonvulsant activities. The study highlighted the importance of structural variations in enhancing these activities (Abdelwahab & Fekry, 2022).
Bioactivities of Mannich Bases
In a study focusing on new Mannich bases with piperazines, compounds were evaluated for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. This study highlighted compounds that could be leading candidates for further drug design and evaluation (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).
Antimicrobial Agents
Synthesis of novel compounds based on chromen-2-one, incorporating various substituted piperazines and piperidines, resulted in notable antimicrobial activities against several bacterial and fungal strains. This suggests potential leads for further antimicrobial drug discovery (Patel, Patel, Kumari, & Chikhalia, 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, given the presence of multiple hydroxy groups in its structure .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that the compound may induce a variety of molecular and cellular changes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one . .
Propiedades
IUPAC Name |
6-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-11-10-23-6-8-24(9-7-23)15-17-12-22(27)28-21-14-18(20(26)13-19(17)21)16-4-2-1-3-5-16/h1-5,12-14,25-26H,6-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLAHJBFKKVYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
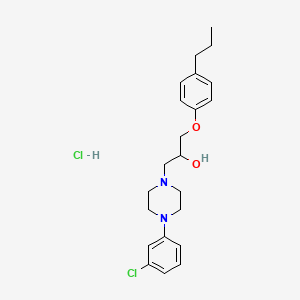
![Methyl 6-ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637332.png)
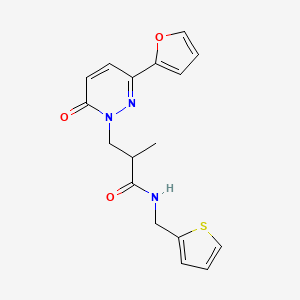
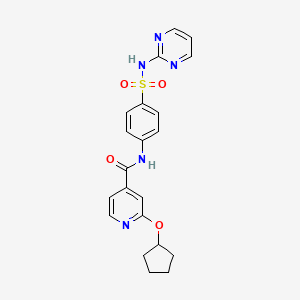
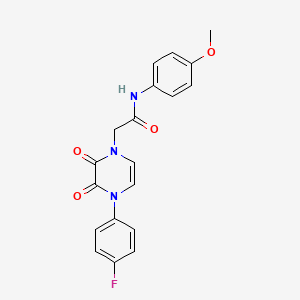
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzamide](/img/structure/B2637337.png)
![6,8-difluoro-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2637338.png)
![5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2637340.png)
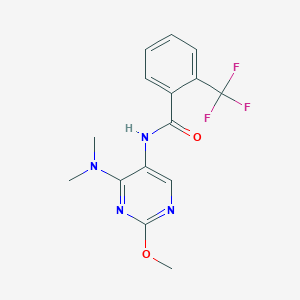
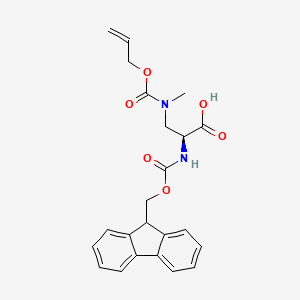
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B2637348.png)
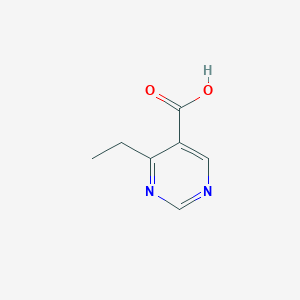

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2637352.png)
